molecular formula C10H11FO B3287357 Benzenemethanol, alpha-cyclopropyl-3-fluoro- CAS No. 844470-90-2

Benzenemethanol, alpha-cyclopropyl-3-fluoro-

Cat. No.: B3287357
CAS No.: 844470-90-2
M. Wt: 166.19 g/mol
InChI Key: RGHTUXNIERUNIS-UHFFFAOYSA-N
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Description

Benzenemethanol, alpha-cyclopropyl-3-fluoro- is an organic compound characterized by the presence of a benzene ring, a methanol group, a cyclopropyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, alpha-cyclopropyl-3-fluoro- typically involves the introduction of the cyclopropyl and fluorine groups onto a benzenemethanol backbone. One common method includes the cyclopropanation of a suitable benzyl alcohol derivative followed by fluorination under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of Benzenemethanol, alpha-cyclopropyl-3-fluoro- may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-cyclopropyl-3-fluoro- can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Benzenemethanol, alpha-cyclopropyl-3-fluoro- has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, alpha-cyclopropyl-3-fluoro- involves its interaction with specific molecular targets and pathways. The presence of the cyclopropyl and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol: Lacks the cyclopropyl and fluorine groups, resulting in different chemical properties and reactivity.

    Cyclopropylmethanol: Contains a cyclopropyl group but lacks the benzene ring and fluorine atom.

    Fluorobenzene: Contains a fluorine atom on the benzene ring but lacks the methanol and cyclopropyl groups.

Uniqueness

Benzenemethanol, alpha-cyclopropyl-3-fluoro- is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and reactivity, while the fluorine atom can influence its electronic properties and interactions with biological targets.

Properties

IUPAC Name

cyclopropyl-(3-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,10,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHTUXNIERUNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288456
Record name α-Cyclopropyl-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844470-90-2
Record name α-Cyclopropyl-3-fluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844470-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Cyclopropyl-3-fluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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